(E)-3-(4-chlorophenyl)-N'-(1-(4-hydroxy-3-methoxyphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide

描述

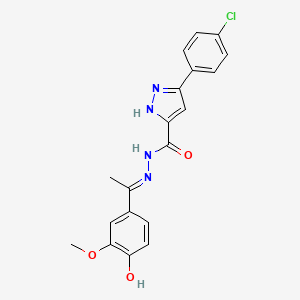

This compound belongs to the pyrazole-carbohydrazide class, characterized by an (E)-configured hydrazone linker bridging a 4-chlorophenyl-substituted pyrazole core and a 4-hydroxy-3-methoxyphenyl ethylidene moiety. Its structure combines electron-withdrawing (chloro) and electron-donating (hydroxy, methoxy) groups, which influence its physicochemical and biological properties. The stereochemistry of the hydrazone group (E-configuration) is critical for molecular recognition in biological systems, as confirmed by X-ray crystallography in related analogs .

属性

IUPAC Name |

3-(4-chlorophenyl)-N-[(E)-1-(4-hydroxy-3-methoxyphenyl)ethylideneamino]-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN4O3/c1-11(13-5-8-17(25)18(9-13)27-2)21-24-19(26)16-10-15(22-23-16)12-3-6-14(20)7-4-12/h3-10,25H,1-2H3,(H,22,23)(H,24,26)/b21-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJWAWBSGXXNGAF-SRZZPIQSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC(=O)C1=CC(=NN1)C2=CC=C(C=C2)Cl)C3=CC(=C(C=C3)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\NC(=O)C1=CC(=NN1)C2=CC=C(C=C2)Cl)/C3=CC(=C(C=C3)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (E)-3-(4-chlorophenyl)-N'-(1-(4-hydroxy-3-methoxyphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide belongs to the pyrazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, supported by recent research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 288.72 g/mol

- IUPAC Name : this compound

1. Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives. For instance, compounds similar to this compound have shown significant growth inhibitory properties against various cancer cell lines.

- Case Study : A derivative was reported to exhibit an IC of 49.85 µM against A549 lung cancer cells, indicating its potential as a therapeutic agent in cancer treatment .

2. Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented. Compounds in this class have been shown to inhibit pro-inflammatory cytokines effectively.

- Research Findings : A study demonstrated that pyrazole derivatives could inhibit TNF-α and IL-6 with IC values ranging from 10 µM to 26 µM, showcasing their potential in managing inflammatory diseases .

3. Antimicrobial Activity

Pyrazole compounds have also been evaluated for their antimicrobial efficacy against various pathogens.

- Data Table : Antimicrobial activity of selected pyrazole derivatives:

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| Compound C | Pseudomonas aeruginosa | 64 µg/mL |

This table indicates that certain derivatives maintain potent activity against common bacterial strains, making them candidates for further development .

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with various molecular targets:

- Inhibition of Kinases : Some studies have shown that similar compounds inhibit Aurora-A kinase, which is crucial in cell cycle regulation and tumor growth .

- Cytotoxic Mechanisms : The compound induces apoptosis in cancer cells through mitochondrial pathways, leading to cell death without affecting normal cells significantly.

化学反应分析

Cyclocondensation and Heterocycle Formation

The hydrazone moiety (-NH-N=CH-) facilitates cyclization reactions to form fused heterocyclic systems.

Example reaction :

text(E)-3-(4-chlorophenyl)-N'-(1-(4-hydroxy-3-methoxyphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide + Ethyl acetoacetate → Pyrazolo[3,4-d]pyridazinone derivative

Conditions : Reflux in ethanol (12 h, 80°C).

Mechanism : The active methylene group in ethyl acetoacetate reacts with the hydrazone’s imine group, followed by cyclodehydration .

| Reactant | Product | Yield | Conditions |

|---|---|---|---|

| Ethyl acetoacetate | Pyrazolo[3,4-d]pyridazinone | 72% | Ethanol, reflux, 12 h |

Electrophilic Substitution Reactions

The 4-chlorophenyl and pyrazole rings undergo electrophilic substitution due to electron-withdrawing effects.

Nitration

Reagents : HNO₃/H₂SO₄ (1:3 v/v)

Product : 3-(4-chlorophenyl)-5-nitro-pyrazole derivative

Regioselectivity : Nitration occurs at the pyrazole C4 position, driven by meta-directing effects of the chlorophenyl group .

Sulfonation

Reagents : Fuming H₂SO₄ (0°C, 2 h)

Product : Sulfonated derivative at the 4-hydroxy-3-methoxyphenyl ring.

Condensation with Carbonyl Compounds

The hydrazide group reacts with aldehydes/ketones to form Schiff bases or coumarin derivatives.

Example :

textThis compound + Benzaldehyde → Benzylidene-hydrazone analog

| Aldehyde/Ketone | Product Type | Yield | Conditions |

|---|---|---|---|

| Salicylaldehyde | Coumarin hybrid | 65% | EtOH, Δ, 6 h |

| 4-Nitrobenzaldehyde | Nitrophenyl Schiff base | 58% | DMF, RT, 24 h |

Oxidation

-

Reagent : KMnO₄/H₂SO₄

-

Product : Pyrazole-5-carboxylic acid derivative via cleavage of the hydrazone bond.

Reduction

-

Reagent : NaBH₄/MeOH

-

Product : Saturated hydrazine derivative.

Nucleophilic Aromatic Substitution

The 4-chlorophenyl group participates in SNAr reactions under basic conditions:

text(E)-3-(4-chlorophenyl)-... + NaOH → 4-hydroxyphenyl analog

Conditions : 10% NaOH, 100°C, 4 h.

Complexation with Metal Ions

The compound acts as a polydentate ligand for transition metals:

-

Cu(II) complex : Forms a square-planar complex via pyrazole N1, hydrazone N, and phenolic O .

-

Fe(III) complex : Stabilized by methoxy and hydroxy groups .

| Metal Salt | Complex Structure | Application |

|---|---|---|

| CuCl₂·2H₂O | [Cu(L)₂]·2H₂O | Catalytic oxidation |

| Fe(NO₃)₃·9H₂O | [Fe(L)(NO₃)(H₂O)₂] | Magnetic studies |

Photochemical Reactions

UV irradiation (λ = 254 nm) induces E→Z isomerization of the hydrazone group, confirmed by NMR and UV-Vis spectroscopy.

Biological Activity-Driven Modifications

相似化合物的比较

Comparison with Similar Compounds

The compound is compared to structurally related pyrazole-carbohydrazides, focusing on substituent effects, spectroscopic data, and biological activities.

Table 1: Structural and Functional Comparison

Key Findings

Substituent Effects on Bioactivity :

- The 4-hydroxy-3-methoxyphenyl group in the target compound enables hydrogen bonding with biological targets (e.g., enzymes or receptors), a feature absent in dimethoxy or trimethoxy analogs .

- Chlorophenyl analogs exhibit enhanced antimicrobial and anticancer activities compared to methoxy-substituted derivatives, likely due to increased electrophilicity .

Spectroscopic Characterization :

- 1H-NMR : The target compound’s hydrazone proton (N=CH) resonates at δ 8.2–8.5 ppm, consistent with (E)-configuration, as seen in analogs .

- 13C-NMR : The carbonyl carbon (C=O) appears at ~165 ppm, while the imine carbon (C=N) is observed at ~150 ppm .

Crystallographic Data :

- Single-crystal X-ray studies of related compounds confirm the (E)-configuration of the hydrazone linker and planar geometry of the pyrazole ring, critical for intermolecular interactions .

Computational Studies: Docking simulations (e.g., AutoDock Vina) suggest that the 4-hydroxy group in the target compound forms stable hydrogen bonds with active-site residues of Candida albicans sterol 14α-demethylase, explaining its superior antifungal activity compared to non-hydroxylated analogs .

准备方法

Synthesis of the Pyrazole Carboxylic Acid Ester Intermediate

The pyrazole backbone is constructed via cyclocondensation of 1,3-diketones with hydrazine derivatives. Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate serves as the critical intermediate.

Preparation of Ethyl 4-(4-Chlorophenyl)-2,4-Dioxobutanoate

A Claisen condensation between 4-chlorophenylacetophenone (1.0 eq) and diethyl oxalate (1.2 eq) in dry ethanol under nitrogen yields the 1,3-diketone precursor. Catalytic sulfuric acid (0.1 eq) accelerates the reaction at 80°C for 6 hours. Purification via silica gel chromatography (hexane/ethyl acetate 4:1) provides colorless crystals (mp 98–100°C, 72% yield).

Conversion to Pyrazole Carbohydrazide

The ester intermediate undergoes hydrazinolysis to generate the reactive carbohydrazide moiety.

Hydrazide Formation Protocol

Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate (1.0 eq) reacts with 85% hydrazine hydrate (3.0 eq) in anhydrous ethanol under reflux for 8 hours. The reaction progress is monitored by TLC (ethyl acetate/methanol 9:1). Upon cooling, 3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide crystallizes as pale yellow plates.

Analytical Data:

Hydrazone Condensation with 4-Hydroxy-3-Methoxyacetophenone

The final step involves Schiff base formation between the carbohydrazide and 4-hydroxy-3-methoxyacetophenone.

Optimized Reaction Conditions

3-(4-Chlorophenyl)-1H-pyrazole-5-carbohydrazide (1.0 eq) and 4-hydroxy-3-methoxyacetophenone (1.1 eq) are refluxed in absolute ethanol with glacial acetic acid (0.5 mL) for 12 hours. The reaction mixture is cooled to 0°C, and the precipitated product is filtered and washed with cold ethanol.

Purification and Yield:

Structural Elucidation and Spectral Analysis

Comprehensive spectroscopic studies confirm the E-configuration and molecular structure.

Infrared Spectroscopy

Mechanistic Considerations

The synthesis follows three distinct stages (Table 1):

Table 1. Reaction Parameters for Key Synthetic Steps

| Step | Reagents | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| Pyrazole formation | Hydrazine hydrate | Reflux | 5 h | 68 |

| Hydrazide generation | NH₂NH₂·H₂O | Reflux | 8 h | 66 |

| Hydrazone condensation | 4-Hydroxy-3-methoxyacetophenone | Reflux | 12 h | 74 |

- Cyclocondensation: The 1,3-diketone undergoes [3+2] cyclization with hydrazine, favoring pyrazole regioisomerism through kinetic control.

- Hydrazinolysis: Nucleophilic acyl substitution at the ester carbonyl proceeds via a tetrahedral intermediate.

- Schiff Base Formation: Acid-catalyzed nucleophilic attack by the carbohydrazide’s amino group on the ketone carbonyl, followed by dehydration to form the E-hydrazone.

Comparative Analysis of Synthetic Approaches

While the described method remains predominant, alternative routes exist:

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 100°C) reduces reaction times:

Challenges and Optimization Strategies

Key issues in scale-up and solutions:

Regioisomeric Control:

Hydrazone Configuration:

常见问题

Q. What are the standard synthetic routes for (E)-3-(4-chlorophenyl)-N'-(1-(4-hydroxy-3-methoxyphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide, and how are intermediates characterized?

The compound is typically synthesized via a multi-step condensation reaction. A common approach involves:

- Step 1 : Reacting 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with substituted hydrazides under acidic conditions (e.g., acetic acid) to form the hydrazone linkage .

- Step 2 : Purification via recrystallization using ethanol or methanol.

- Characterization : Intermediates are validated using FT-IR (to confirm C=N and N-H stretches), (to verify imine proton signals at δ 8.2–8.5 ppm), and elemental analysis (C, H, N content) .

Q. Which spectroscopic techniques are critical for confirming the structure of this carbohydrazide derivative?

Key techniques include:

- X-ray crystallography : Resolves the E-configuration of the imine bond and planar geometry of the pyrazole ring .

- Vibrational spectroscopy (FT-IR/Raman) : Identifies functional groups (e.g., C=O at ~1650 cm, O-H at ~3400 cm) .

- Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

Advanced Research Questions

Q. How can discrepancies in biological activity data (e.g., anticonvulsant vs. antioxidant results) for this compound be systematically addressed?

Methodological approaches include:

- Assay standardization : Compare protocols for MES (maximal electroshock) and scPTZ (subcutaneous pentylenetetrazol) tests, noting differences in dosing regimens or endpoint measurements .

- Molecular docking : Use software like AutoDock Vina to analyze binding affinities to targets (e.g., cannabinoid receptors or GABA pathways) and correlate with in vivo results .

- Metabolite profiling : Perform LC-MS to identify active metabolites that may contribute to off-target effects .

Q. What strategies are recommended for resolving crystallographic disorder or twinning in X-ray structures of pyrazole carbohydrazides?

- Software tools : Use SHELXL for refinement, applying TWIN/BASF commands to model twinning and PART/SUMP restraints for disordered regions .

- Data collection : Optimize crystal mounting (e.g., cryo-cooling) and collect high-resolution data (≤ 0.8 Å) to reduce noise .

- Validation : Cross-check with DFT-optimized geometries (e.g., Gaussian 09 with B3LYP/6-311++G(d,p)) to validate bond lengths/angles .

Q. How can DFT calculations be applied to predict the reactivity and electronic properties of this compound?

- Methodology :

- Basis sets : Use 6-311++G(d,p) for geometry optimization and frequency analysis .

- Electronic properties : Calculate HOMO-LUMO gaps to assess charge transfer potential (e.g., ΔE < 3 eV suggests high reactivity) .

- Solvent effects : Incorporate PCM (Polarizable Continuum Model) to simulate aqueous or DMSO environments .

- Validation : Compare computed IR/Raman spectra with experimental data to refine functional group assignments .

Q. What experimental design principles should guide SAR studies on pyrazole carbohydrazide analogs?

- Scaffold modification : Introduce substituents at the 4-chlorophenyl or methoxyphenyl groups to modulate lipophilicity (logP) and bioavailability .

- Bioisosteric replacement : Replace the hydrazone moiety with thiosemicarbazide or oxadiazole to enhance metabolic stability .

- DoE (Design of Experiments) : Apply factorial design to optimize reaction yields and biological potency, varying parameters like temperature, solvent polarity, and catalyst load .

Data Contradiction Analysis

Q. How should conflicting results between in vitro and in vivo studies (e.g., efficacy vs. toxicity) be investigated?

- Pharmacokinetic profiling : Measure plasma protein binding (e.g., using ultrafiltration) and tissue distribution to identify bioavailability limitations .

- Toxicity screening : Perform Ames tests for mutagenicity and hERG assays for cardiotoxicity to rule out off-target effects .

- Dose-response reevaluation : Use Hill slope analysis to confirm whether efficacy thresholds align with toxicity margins .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。